molecular formula C13H13ClN2O B13870620 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine

Cat. No.: B13870620
M. Wt: 248.71 g/mol
InChI Key: PIWZUPOABAVEGM-UHFFFAOYSA-N
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Description

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a pyridine ring substituted with a chloro-methylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine typically involves the reaction of 4-chloro-2-methylphenol with 2-methyl-3-aminopyridine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acids.

    Reduction: Formation of phenoxy alcohols.

    Substitution: Formation of various substituted phenoxyamines.

Scientific Research Applications

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    Mecoprop: A phenoxy herbicide with a similar mechanism of action.

Uniqueness

6-(4-Chloro-2-methylphenoxy)-2-methylpyridin-3-amine is unique due to the presence of both a pyridine ring and a phenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-(4-chloro-2-methylphenoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C13H13ClN2O/c1-8-7-10(14)3-5-12(8)17-13-6-4-11(15)9(2)16-13/h3-7H,15H2,1-2H3

InChI Key

PIWZUPOABAVEGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=C(C=C2)N)C

Origin of Product

United States

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